REACTION_CXSMILES
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[F:1][C:2]([F:11])([F:10])[C:3](=[O:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:12]([Mg]Br)=[CH2:13]>C1COCC1>[CH2:7]([O:6][C:4](=[O:5])[C:3]([OH:9])([C:2]([F:10])([F:11])[F:1])[CH:12]=[CH2:13])[CH3:8]
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Name
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|
Quantity
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14.2 g
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Type
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reactant
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Smiles
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FC(C(C(=O)OCC)=O)(F)F
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Name
|
|
Quantity
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84 mL
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Type
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reactant
|
Smiles
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C(=C)[Mg]Br
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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dropwise via addition funnel
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Type
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CUSTOM
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Details
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The reaction was quenched
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Type
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ADDITION
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Details
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by pouring the mixture over ice
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Type
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ADDITION
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Details
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To the resulting mixture was then added 2 N HCl
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
After concentration
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Type
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FILTRATION
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Details
|
the resulting crude material was filtered through a plug of silica gel
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Type
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WASH
|
Details
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rinsed with 50% Et2O/hexanes
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C=C)(C(F)(F)F)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |